molecular formula C8H11F5O3S B2596513 (2,2-Difluoro-1-methylcyclopentyl)methyl trifluoromethanesulfonate CAS No. 2344680-23-3

(2,2-Difluoro-1-methylcyclopentyl)methyl trifluoromethanesulfonate

Cat. No.: B2596513
CAS No.: 2344680-23-3
M. Wt: 282.23
InChI Key: UGVZIUSKJMKKDI-UHFFFAOYSA-N
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Description

(2,2-Difluoro-1-methylcyclopentyl)methyl trifluoromethanesulfonate (CAS: CID 139022747) is a fluorinated triflate ester with the molecular formula C₈H₁₁F₅O₃S. Its structure features a cyclopentyl ring substituted with two fluorine atoms at the 2-position and a methyl group at the 1-position, linked to a trifluoromethanesulfonate (triflate) group via a methyl bridge. Key identifiers include:

  • SMILES: CC1(CCCC1(F)F)COS(=O)(=O)C(F)(F)F

Properties

IUPAC Name

(2,2-difluoro-1-methylcyclopentyl)methyl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F5O3S/c1-6(3-2-4-7(6,9)10)5-16-17(14,15)8(11,12)13/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVZIUSKJMKKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1(F)F)COS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-1-methylcyclopentyl)methyl trifluoromethanesulfonate typically involves the reaction of (2,2-Difluoro-1-methylcyclopentyl)methanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The product is typically purified by distillation or recrystallization .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethanesulfonate group (-OTf) is a well-known leaving group, making the compound highly susceptible to Sₙ1 or Sₙ2 mechanisms.

  • Mechanism :

    • Sₙ2 : Likely favored due to the relatively unhindered α-carbon (methyl group attached to the cyclopentyl ring).

    • Sₙ1 : Possible if carbocation stability is enhanced by the cyclopentyl ring’s substituents.

  • Typical Nucleophiles : Amines, alkoxides, thiols, or organometallic reagents (e.g., Grignard reagents).

  • Conditions : Polar aprotic solvents (e.g., DMSO, acetonitrile) at moderate temperatures.

Oxidation/Reduction Reactions

The difluoromethyl group (-CH(F)₂) may participate in redox processes, though these are less common compared to nucleophilic substitution.

  • Oxidation : Potential conversion to ketones or epoxides under strong oxidizing agents (e.g., KMnO₄).

  • Reduction : Possible defluorination or hydrogenation of fluorine substituents (e.g., using LiAlH₄).

Predicted Reaction Pathways

Reaction Type Nucleophile Expected Product
Sₙ2 SubstitutionNH₃ (Ammonia)Corresponding amine
Sₙ1 SubstitutionRO⁻ (Alkoxide)Alkoxy derivative
OxidationKMnO₄Ketone or epoxide

Structural Influences on Reactivity

  • Steric Effects : The cyclopentyl ring’s substituents (1-methyl, 2,2-difluoro) may hinder nucleophilic attack, favoring Sₙ1 over Sₙ2.

  • Electronic Effects : Fluorine atoms withdraw electron density, stabilizing carbocations in Sₙ1 pathways.

Collision Cross Section (CCS) Predictions

Adduct Typem/zPredicted CCS (Ų)
[M+H]+283171.4
[M+Na]+305174.2
[M-H]-281163.6

These values aid in identifying the compound via mass spectrometry but do not directly relate to reaction mechanisms.

Limitations of Available Data

The provided search results ( ) focus on structural and physical properties but lack explicit experimental reaction data. For detailed mechanisms or kinetic studies, peer-reviewed literature or specialized databases (e.g., SciFinder) would be required.

Scientific Research Applications

Reactivity and Mechanism

The compound is highly reactive due to its electrophilic nature. The trifluoromethanesulfonate group enhances electrophilicity, making it susceptible to nucleophilic attack by various reagents such as amines, thiols, and alkoxides. Typical solvents for these reactions include polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Organic Synthesis

(2,2-Difluoro-1-methylcyclopentyl)methyl trifluoromethanesulfonate serves as an important intermediate in synthesizing more complex organic molecules. Its unique structure allows for the introduction of difluoromethyl groups into target compounds, which is valuable in medicinal chemistry and agrochemical development.

Biochemical Probes

In biological research, this compound can be utilized as a biochemical probe to study enzyme mechanisms and interactions. Its ability to participate in nucleophilic substitution reactions makes it suitable for investigating enzyme catalysis and metabolic pathways.

Polymer and Material Science

The compound is also applied in producing specialty chemicals and materials, including polymers and surfactants. Its reactivity allows for the modification of polymer backbones or side chains to enhance material properties such as hydrophobicity or thermal stability.

Case Study 1: Enzyme Modulation

Research has indicated that compounds structurally related to this compound can modulate histamine receptors. A study demonstrated that these sulfonate esters could alter receptor conformation and influence downstream signaling pathways.

Case Study 2: Anticancer Activity

A related investigation evaluated similar compounds for their antimitotic activity against human tumor cells. The results suggested that these compounds could inhibit cell growth effectively, indicating potential therapeutic applications in cancer treatment .

Mechanism of Action

The mechanism of action of (2,2-Difluoro-1-methylcyclopentyl)methyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which enhances the electrophilicity of the compound. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The difluoromethyl group can also participate in interactions with biological targets, potentially affecting enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Trifluoromethanesulfonate Compounds

Structural and Functional Group Comparisons

Trifluoromethanesulfonate esters (triflates) are highly reactive electrophiles commonly used in alkylation and cross-coupling reactions. Below is a comparative analysis of structurally related triflates:

Table 1: Structural Comparison of Selected Triflates
Compound Name Molecular Formula Key Structural Features Reactivity Notes
(2,2-Difluoro-1-methylcyclopentyl)methyl triflate C₈H₁₁F₅O₃S Cyclopentyl core with geminal difluoro and methyl substituents Predicted high electrophilicity due to triflate group; steric hindrance from cyclopentyl ring may modulate reactivity
Methyl trifluoromethanesulfonate C₂H₃F₃O₃S Simple methyl ester High O-chemoselectivity (O/S ratio 5:1 in alkylation); flammable, corrosive
Ethyl trifluoromethanesulfonate C₃H₅F₃O₃S Ethyl chain Moderate reactivity; used in microwave-assisted S-alkylation
2-Fluoroethyl trifluoromethanesulfonate C₃H₄F₄O₃S Fluoroethyl group Enhanced leaving group ability due to electron-withdrawing fluorine
4-Methylphenyl trifluoromethanesulfonate C₈H₇F₃O₃S Aromatic ring with para-methyl substituent Stabilized by aromatic system; used in Suzuki couplings

Reactivity in Alkylation Reactions

Triflates are widely employed as alkylating agents. Key differences in reactivity emerge from substituent effects:

  • O/S Chemoselectivity : Methyl triflate exhibits a 5:1 O/S alkylation ratio under microwave conditions (Cs₂CO₃, CH₃CN, 150°C), favoring oxygen nucleophiles. In contrast, sodium iodide additives in DMF shift selectivity toward sulfur alkylation (e.g., S-alkylated products 5–7 in ) .
  • Steric Effects : The cyclopentylmethyl triflate’s bulky substituents may reduce reactivity compared to linear alkyl triflates (e.g., methyl or ethyl), though its geminal difluoro groups could enhance electrophilicity .
  • Aryl Triflates : Compounds like 4-methylphenyl triflate are less reactive in alkylation but serve as effective substrates in palladium-catalyzed cross-couplings (e.g., Suzuki reactions in ) .

Biological Activity

(2,2-Difluoro-1-methylcyclopentyl)methyl trifluoromethanesulfonate (CAS Number: 2344680-23-3) is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, characterized by a trifluoromethanesulfonate group, suggests significant biological activity, particularly in the modulation of various receptor systems and enzymatic pathways.

  • Molecular Formula : C8_8H11_{11}F5_5O3_3S
  • Molecular Weight : 282.23 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its ability to act as a sulfonate ester, which can participate in nucleophilic substitution reactions. This property may enable it to interact with various biological macromolecules, including proteins and nucleic acids.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antagonistic Activity : The compound may show antagonistic effects on certain receptors, potentially influencing pathways related to inflammation and pain .
  • Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as signal transduction and metabolic regulation .

Case Study 1: Receptor Modulation

A study evaluated the effects of sulfonate esters on histamine receptors. Compounds structurally related to this compound were shown to modulate H1_1 and H2_2 receptor activity. The findings suggest that these compounds can alter receptor conformation and influence downstream signaling pathways .

Case Study 2: Enzymatic Activity

Research involving enzyme assays demonstrated that similar compounds could inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The inhibition of COX enzymes was linked to a reduction in prostaglandin synthesis, indicating potential anti-inflammatory properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Receptor AntagonismModulation of H1_1 and H2_2 receptors
Enzyme InhibitionInhibition of COX enzymes
Metabolic Pathway InfluenceAlteration in metabolic enzyme activity

Toxicological Profile

Preliminary studies indicate that this compound has a high oral LD50 (>2000 mg/kg), suggesting low acute toxicity . However, comprehensive toxicological assessments are necessary to evaluate long-term effects and environmental impact.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (2,2-difluoro-1-methylcyclopentyl)methyl trifluoromethanesulfonate?

  • Methodological Answer : Synthesis typically involves reacting the corresponding alcohol (e.g., (2,2-difluoro-1-methylcyclopentyl)methanol) with trifluoromethanesulfonic anhydride (Tf₂O) or methyl triflate (MeOTf) in anhydrous dichloromethane or THF. A base such as 2,6-di-tert-butylpyridine is added to scavenge protons and prevent side reactions . Reaction monitoring via thin-layer chromatography (TLC) or NMR ensures completion. Purification by column chromatography (e.g., petroleum ether:ethyl acetate gradients) yields the product with >95% purity .

Q. How should researchers safely handle this compound given its reactivity and toxicity?

  • Methodological Answer : Due to its acute toxicity (H314, H226) and flammability (flash point 38°C), handling requires a fume hood, flame-resistant labware, and personal protective equipment (PPE) including nitrile gloves and safety goggles . Storage at 2–8°C under inert gas (e.g., argon) minimizes decomposition. Emergency protocols include immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation requires ¹H-NMR (to identify cyclopentyl methyl and difluoro protons) and ¹⁹F-NMR (for triflate and difluoro groups) . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms sulfonate ester C-O-S vibrations. Purity (>98%) is assessed via GC or HPLC with UV detection .

Advanced Research Questions

Q. How does steric hindrance from the cyclopentyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The bulky (2,2-difluoro-1-methylcyclopentyl) group slows SN2 reactions due to steric constraints, favoring SN1 mechanisms in polar aprotic solvents. Kinetic studies using varying nucleophiles (e.g., azide, iodide) and temperature-dependent NMR can elucidate mechanistic pathways. Computational modeling (DFT) predicts transition-state geometries and activation energies .

Q. What strategies mitigate thermal decomposition during high-temperature reactions?

  • Methodological Answer : Thermal stability tests (TGA/DSC) reveal decomposition thresholds (e.g., >100°C). For reactions requiring elevated temperatures (e.g., 40–60°C), short reaction times and stabilizing additives (e.g., BHT) reduce degradation. Alternatively, flow chemistry systems minimize residence time at high temperatures .

Q. How can this compound serve as a precursor for generating strained intermediates like cyclohexyne?

  • Methodological Answer : Deprotonation with strong bases (e.g., LDA or t-BuOK) at low temperatures (-78°C) in THF generates reactive intermediates. Trapping experiments with 1,3-diphenylisobenzofuran confirm cyclohexyne formation via Diels-Alder adducts. Monitoring by in situ IR or Raman spectroscopy tracks intermediate stability .

Q. What role does the triflate group play in catalytic asymmetric synthesis?

  • Methodological Answer : The triflate group acts as a leaving group in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Chiral ligands (e.g., BINAP) induce enantioselectivity, with reaction progress monitored by chiral HPLC. Kinetic resolution studies optimize enantiomeric excess (ee) under varying catalyst loadings .

Q. How do solvent polarity and counterion effects influence reaction outcomes in alkylation reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance triflate leaving-group ability, accelerating alkylation. Counterion screening (e.g., K⁺ vs. Cs⁺) in SN2 reactions impacts reaction rates and selectivity. Conductivity measurements and ion-pairing NMR studies correlate solvent-counterion interactions with yields .

Contradictions and Notes

  • Boiling Point/Density Variations : Reported boiling points (99°C) are consistent , but density discrepancies (1.45–1.50 g/cm³) may arise from purity or measurement conditions. Always validate with freshly purified samples.
  • Safety Classification : While H314 (skin corrosion) is uniformly cited, some sources omit H226 (flammability). Assume flammability based on flash point data .

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